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Compound of Interest

Compound Name: Parfumine

Cat. No.: B1208680

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Parfumine (C20H19NOs), a spirobenzylisoquinoline alkaloid. The information presented herein
is intended to support research and development activities by providing detailed spectroscopic
data, experimental protocols for its acquisition, and visualization of relevant biochemical and
analytical workflows.

Chemical Structure and Properties

Parfumine is a naturally occurring alkaloid found in plants of the Papaveraceae family,
particularly within the genus Fumaria.[1] Its complex spirobenzylisoquinoline structure has been
elucidated through extensive spectroscopic analysis.

e Molecular Formula: C20H19NOs
e Molecular Weight: 353.37 g/mol

o Systematic Name: (1S)-7-hydroxy-6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6H-
cyclopenta[g][1]benzodioxole]-8'-one

Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental
composition of Parfumine. Tandem Mass Spectrometry (MS/MS) provides valuable structural
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information through fragmentation analysis.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for Parfumine

Adduct lon Calculated m/z Observed m/z Technique

[M+H]*+ 354.1336 354.1336 ESI-HRMS

Data sourced from theoretical calculations and experimental observations for
spirobenzylisoquinoline alkaloids.[1]

Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC-TOF-MS) has been
utilized for the untargeted analysis of alkaloid extracts containing Parfumine. The
fragmentation pattern observed in MS/MS studies is crucial for its structural identification.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

IH NMR and 13C NMR spectroscopy are essential for the detailed structural elucidation of
Parfumine, providing insights into the connectivity and chemical environment of each proton
and carbon atom. Two-dimensional (2D) NMR techniques such as COSY, HMQC, and HMBC
are employed to assemble the complete molecular structure.[1][4]

While a complete, explicitly published list of all chemical shifts for Parfumine was not found in
the provided search results, the following tables summarize the expected and reported signals
for key functional groups and structural motifs based on analyses of Parfumine and closely
related spirobenzylisoquinoline alkaloids.[1][4]

Table 2: Key 'H-NMR Signals for Parfumine Structural Moieties
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Expected Chemical o
Proton . Multiplicity Notes
Shift (ppm)

Signals corresponding
Aromatic Protons 6.0-7.5 s, d to the protons on the

aromatic rings.

Methylenedioxy - q Characteristic

Protons (-O-CHz2-O-) ' overlapping doublets.

Methoxy Protons (- 38 A singlet integrating to
~3. s

OCHs3) three protons.

N-Methyl Protons (- s A singlet integrating to
~2. S

NCHs) three protons.

) ) Complex multiplets for
Aliphatic Protons

(Methylene and 25-4.0 m
Methine)

the protons on the
isoquinoline and

cyclopentanone rings.

A broad singlet, the
chemical shift of which

Hydroxyl Proton (-OH)  Variable brs is dependent on
solvent and

concentration.

Table 3: Key 13C-NMR Signals for Parfumine Structural Moieties
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Expected Chemical Shift

Carbon Notes
(ppm)

Ketone carbonyl in the five-
Carbonyl Carbon (C=0) >190 ]

membered ring.

i Signals for the carbon atoms in

Aromatic Carbons 100 - 150 )

the aromatic systems.
Methylenedioxy Carbon (-O- 101 Characteristic signal for the
CH2-0-) methylenedioxy group.

Signal for the methoxy group
Methoxy Carbon (-OCHs) ~56

carbon.

_ The quaternary carbon at the

Spiro Carbon ~90 o )

spiro junction.

Signal for the N-methyl group
N-Methyl Carbon (-NCHs3) ~45

carbon.

Signals for the sp3 hybridized
Aliphatic Carbons 20-70 carbons in the isoquinoline and

cyclopentanone rings.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides valuable information about the functional groups present in the
Parfumine molecule.

Table 4: Characteristic IR Absorption Bands for Parfumine
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Functional Group Wavenumber (cm~—?) Intensity
O-H Stretch (hydroxyl) 3400 - 3500 Broad
C-H Stretch (aromatic) 3000 - 3100 Medium
C-H Stretch (aliphatic) 2900 - 3000 Medium
C=0 Stretch (ketone) 1700 - 1720 Strong
C=C Stretch (aromatic) 1500 & 1600 Medium
C-O Stretch 1000 - 1300 Strong

These are characteristic absorption ranges for the functional groups present in Parfumine.[1]

Experimental Protocols

The isolation and spectroscopic analysis of Parfumine typically involve the following
methodologies.

Isolation of Parfumine

Parfumine is generally isolated from the plant material of Fumaria species. A typical acid-base
extraction protocol is employed:

» Extraction: The dried and powdered plant material is extracted with a solvent such as
methanol or ethanol.

 Acidification: The crude extract is acidified with an aqueous acid (e.g., HCI) and partitioned
with an organic solvent (e.qg., diethyl ether or chloroform) to remove neutral and acidic
compounds.

» Basification: The acidic aqueous layer containing the alkaloids is then basified (e.g., with
NH4OH) to a pH of approximately 9-10.

o Final Extraction: The basified aqueous layer is extracted with an organic solvent (e.g.,
chloroform) to yield the crude alkaloid mixture.
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 Purification: The crude alkaloid extract is further purified using chromatographic techniques
such as column chromatography or preparative thin-layer chromatography (TLC) to isolate
Parfumine.

Mass Spectrometry

o GC-MS Analysis: For Gas Chromatography-Mass Spectrometry, a capillary column such as
a HP-5MS (5% phenyl 95% dimethylpolysiloxane) is often used. The column temperature is
programmed with an initial hold, followed by a ramp to a final temperature. Helium is used as
the carrier gas. The ion source is typically electron impact (El) at 70 eV.[3]

e LC-MS Analysis: For Liquid Chromatography-Mass Spectrometry, a reverse-phase column
(e.g., C18) is commonly employed. The mobile phase often consists of a gradient of an
agueous buffer (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile.
Electrospray ionization (ESI) in positive mode is a suitable ionization technique for analyzing
Parfumine.[5]

NMR Spectroscopy

NMR spectra are typically recorded on high-field spectrometers (e.g., 400 MHz or higher).
Samples are dissolved in a deuterated solvent, commonly deuterochloroform (CDCls) or
deuterated dimethyl sulfoxide (DMSO-ds). Tetramethylsilane (TMS) is used as an internal
standard. Standard pulse sequences are used to acquire *H, 13C, DEPT, COSY, HSQC, and
HMBC spectra.

IR Spectroscopy

Infrared spectra are often obtained using a Fourier-Transform Infrared (FT-IR) spectrometer.
The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.

Visualized Workflows

General Biosynthetic Pathway of Protoberberine
Alkaloids

The following diagram illustrates the general biosynthetic origin of protoberberine alkaloids, the
class to which Parfumine belongs, starting from the amino acid L-tyrosine.
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Caption: Generalized biosynthetic pathway of protoberberine and related alkaloids.

Analytical Workflow for Parfumine Identification

This diagram outlines the typical experimental workflow for the isolation and structural
elucidation of Parfumine from a plant source.
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Caption: Experimental workflow for the isolation and identification of Parfumine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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